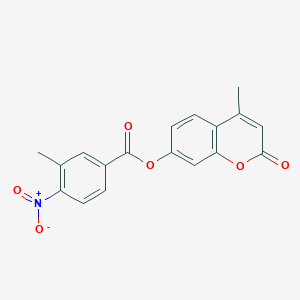![molecular formula C16H15N3O2 B5686691 5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)
5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one, commonly known as EIPL-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of EIPL-1 involves the inhibition of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth, proliferation, and survival. EIPL-1 binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular processes and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
EIPL-1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting protein kinase CK2. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. EIPL-1 has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EIPL-1 has several advantages for lab experiments. It exhibits potent inhibitory activity against protein kinase CK2 and has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential applications in the treatment of neurological disorders. However, there are also some limitations associated with the use of EIPL-1 in lab experiments. The compound has low solubility in water and requires the use of organic solvents for its preparation. Additionally, the synthesis of EIPL-1 is complex and requires the use of palladium catalysts, which can be expensive.
Direcciones Futuras
There are several future directions for research on EIPL-1. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to explore its potential applications in the treatment of neurological disorders. Another area of research is the development of analogs of EIPL-1 with improved solubility and bioavailability. Finally, further studies are needed to explore the potential applications of EIPL-1 in the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of EIPL-1 involves the reaction of 2-bromo-5-chloropyridine with 2-(1H-imidazol-1-yl)ethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(2-bromoethoxy)phenylboronic acid in the presence of a palladium catalyst to yield EIPL-1. The overall yield of the synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
EIPL-1 has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation. EIPL-1 has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-[2-(2-imidazol-1-ylethoxy)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16-6-5-13(11-18-16)14-3-1-2-4-15(14)21-10-9-19-8-7-17-12-19/h1-8,11-12H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASPMMLBYOJQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C=C2)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)




![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)
![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)
![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)
